molecular formula C9H19BO2 B1354186 Diisopropyl Allylboronate CAS No. 51851-79-7

Diisopropyl Allylboronate

Cat. No.: B1354186
CAS No.: 51851-79-7
M. Wt: 170.06 g/mol
InChI Key: LWPLTONTMJTRJL-UHFFFAOYSA-N
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Description

Diisopropyl allylboronate, also known as allylboronic acid diisopropyl ester, is an organoboron compound with the molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g/mol . This compound is a clear liquid at room temperature and is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl allylboronate can be synthesized through the reaction of allylboronic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and may require a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl allylboronate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in substitution reactions where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisopropyl allylboronate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential use in drug development is ongoing, particularly for compounds that require precise carbon-carbon bond formation.

    Industry: It is used in the production of polymers and other materials that require boron-containing intermediates.

Mechanism of Action

The mechanism by which diisopropyl allylboronate exerts its effects is primarily through its ability to form stable carbon-boron bonds. These bonds can be further manipulated in various chemical reactions to form desired products. The molecular targets and pathways involved include the activation of boron centers, which facilitate the formation of new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

    Triisopropyl borate: Another boron-containing compound used in organic synthesis.

    Allylboronic acid pinacol ester: Similar in structure but with different ester groups.

    Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but with a phenyl group instead of an allyl group.

Uniqueness: Diisopropyl allylboronate is unique due to its specific ester groups, which provide distinct reactivity and stability compared to other boronates. This makes it particularly useful in reactions where precise control over the formation of carbon-carbon bonds is required.

Properties

IUPAC Name

di(propan-2-yloxy)-prop-2-enylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLTONTMJTRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465712
Record name Diisopropyl Allylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51851-79-7
Record name Diisopropyl Allylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl Allylboronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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